
Tofogliflozin hydrate
描述
托福格列净 (水合物) 是一种用于治疗 2 型糖尿病的实验药物。它是一种钠-葡萄糖协同转运蛋白 2 (SGLT2) 抑制剂,通过抑制肾脏中葡萄糖的重吸收来帮助降低血糖水平。 该化合物由中外制药与高砂制药和赛诺菲合作开发 .
准备方法
托福格列净 (水合物) 可以通过一系列涉及特定试剂和条件的化学反应合成。合成路线通常涉及螺缩酮结构的形成,这是该化合物的关键特征。 制备过程包括以下步骤 :
螺缩酮结构的形成: 这涉及在特定条件下将苄基衍生物与吡喃葡萄糖衍生物反应以形成螺缩酮环系。
水合: 无水形式的托福格列净通过在水存在下结晶转化为其水合物形式。
工业生产: 托福格列净 (水合物) 的工业生产涉及将活性成分与添加剂混合形成粉末混合物,然后使用直接压缩技术将粉末混合物压缩成片剂.
化学反应分析
托福格列净 (水合物) 会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中使用的一些常用试剂和条件包括 :
氧化: 托福格列净可以使用过氧化氢或高锰酸钾等氧化剂氧化以形成相应的氧化产物。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应以获得还原衍生物。
取代: 取代反应涉及使用卤素或烷基化剂等试剂将特定官能团替换为其他基团。
这些反应形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
Introduction to Tofogliflozin Hydrate
This compound is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily utilized in the management of type 2 diabetes mellitus. It functions by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and consequently lower blood glucose levels. This compound has gained attention for its efficacy and safety profile in various populations, particularly in Japan where it is extensively studied.
Management of Type 2 Diabetes Mellitus
This compound is primarily indicated for the treatment of type 2 diabetes mellitus. Clinical studies have demonstrated significant improvements in glycemic control among patients treated with this medication. For instance, a three-year observational study involving nearly 7,000 patients showed that tofogliflozin effectively reduced glycated hemoglobin A1c levels and body weight over a 24-month period .
Clinical Efficacy
- Glycemic Control : In clinical trials, tofogliflozin administration resulted in a mean reduction in glycated hemoglobin A1c of approximately -0.70%, which is statistically significant (p < 0.0001) .
- Weight Management : Patients experienced an average weight loss of about -2.95 kg during the same period .
Safety Profile
The safety of tofogliflozin has been evaluated through extensive post-marketing studies. The incidence of adverse drug reactions (ADRs) was reported at 11.25%, with serious ADRs occurring in only 1.21% of patients . Common ADRs included:
- Hypoglycemia: 0.83%
- Polyuria/Pollakiuria: 1.28%
- Urinary Tract Infections: 1.18%
- Genital Infections: 1.62% .
Elderly Population Considerations
A specific study focused on elderly Japanese patients (≥65 years) found that tofogliflozin was well-tolerated and effective in this demographic as well, with a reported incidence of ADRs at approximately 17.92% . The mean change in glycated hemoglobin was -0.46%, and body weight decreased by an average of -2.71 kg, indicating positive outcomes similar to younger populations .
Case Studies and Observational Studies
Numerous observational studies have been conducted to assess the long-term safety and effectiveness of tofogliflozin:
Study Type | Sample Size | Duration | Key Findings |
---|---|---|---|
Prospective Observational Study | 6,897 | 24 months | Significant reduction in HbA1c (-0.70%) and weight (-2.95 kg) |
Elderly Patient Study | 1,535 | Variable | Safe with low incidence of ADRs; effective glycemic control |
Multi-center Post-marketing Study | Various | Up to 3 years | Consistent safety profile with manageable side effects |
作用机制
托福格列净 (水合物) 通过抑制肾脏中的钠-葡萄糖协同转运蛋白 2 (SGLT2) 发挥作用 . SGLT2 负责将肾小管中的葡萄糖重新吸收到血液中。通过抑制 SGLT2,托福格列净减少葡萄糖的重吸收,导致尿中葡萄糖排泄增加和血糖水平降低。这种作用机制与胰岛素无关,使其成为 2 型糖尿病患者的宝贵治疗选择。
相似化合物的比较
托福格列净 (水合物) 属于 SGLT2 抑制剂类,其中包括达格列净、卡格列净和恩格列净等其他化合物 . 与这些类似化合物相比,托福格列净具有以下独特特点:
选择性: 托福格列净对 SGLT2 的选择性高于 SGLT1,降低了胃肠道副作用的风险。
疗效: 临床研究表明,托福格列净有效降低血糖水平并改善多种心血管危险因素。
安全性: 托福格列净在临床试验中已证明具有良好的安全性,副作用最小。
类似化合物包括:
- 达格列净
- 卡格列净
- 恩格列净
这些化合物具有相似的作用机制,但在选择性、疗效和安全性方面可能有所不同。
生物活性
Tofogliflozin hydrate is a sodium-glucose co-transporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). Its mechanism of action, pharmacokinetics, safety profile, and therapeutic effects have been extensively studied, revealing significant insights into its biological activity.
Tofogliflozin works by selectively inhibiting SGLT2, which is responsible for glucose reabsorption in the kidneys. This inhibition leads to increased urinary glucose excretion (UGE) and consequently lowers plasma glucose levels. The compound exhibits a high selectivity for SGLT2 over SGLT1, with a selectivity ratio of approximately 2069-fold . The inhibition constants are notably low, with an IC50 value of 2.9 nM, indicating a potent pharmacological effect.
Pharmacokinetics
Tofogliflozin demonstrates favorable pharmacokinetic properties:
- Bioavailability : High oral bioavailability observed in humans (97.5%) and moderate in animals (rats: 75%, monkeys: 58.6%) .
- Absorption : Rapid absorption with a Tmax ranging from 0.75 to 1.92 hours across species .
- Half-life : Approximately 4.65 hours in humans and longer in monkeys (5.02 hours) .
- Distribution : Extensive tissue distribution with an apparent volume of distribution significantly higher in humans (50.6 L) compared to other species .
Table 1: Pharmacokinetic Parameters of Tofogliflozin
Parameter | Humans | Monkeys | Rats |
---|---|---|---|
Bioavailability | 97.5% | 58.6% | 75% |
Tmax (hours) | 0.75-1.92 | 0.75-1.92 | 0.75-1.92 |
Half-life (hours) | 4.65 | 5.02 | 1.15 |
Volume of Distribution | 50.6 L | 0.919 L/kg | 1.15 L/kg |
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of tofogliflozin in improving glycemic control and promoting weight loss among T2DM patients.
Key Findings from Clinical Studies:
- Glycemic Control : In a study involving over 6,000 patients, tofogliflozin significantly reduced glycated hemoglobin (HbA1c) by an average of -0.76% after 12 months .
- Weight Loss : Patients experienced an average weight reduction of -2.73 kg during the same period .
- Safety Profile : Adverse drug reactions were reported in approximately 11% of patients, with serious adverse reactions occurring in about 1% . Common side effects included urinary tract infections and genital infections, consistent with the SGLT2 inhibitor class .
Table 2: Summary of Clinical Outcomes
Outcome | Value |
---|---|
Reduction in HbA1c | -0.76% |
Weight Loss | -2.73 kg |
Adverse Drug Reactions | ~11% |
Serious Adverse Reactions | ~1% |
Case Studies
Several case studies have highlighted the beneficial effects of tofogliflozin on metabolic parameters:
- Case Study on Insulin Resistance : A study indicated that tofogliflozin improved insulin resistance by enhancing glucose uptake in skeletal muscle and promoting lipolysis in adipose tissue among male patients .
- Longitudinal Study on Diabetic Retinopathy : Research showed that tofogliflozin administration improved retinal neurovascular coupling in diabetic mice, suggesting potential protective effects against diabetic retinopathy .
属性
IUPAC Name |
(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOCGDDVNPDRIW-NHFZGCSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152722 | |
Record name | Tofogliflozin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201913-82-7 | |
Record name | Spiro[isobenzofuran-1(3H),2′-[2H]pyran]-3′,4′,5′-triol, 6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-, hydrate (1:1), (1S,3′R,4′S,5′S,6′R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201913-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tofogliflozin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201913827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tofogliflozin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOFOGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8DD8KX4O4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the new synthesis process for Tofogliflozin Hydrate described in the research?
A1: The research emphasizes a scalable synthesis process for this compound that offers several key improvements over previous methods. These improvements include: []
Q2: What is the significance of avoiding column chromatography in the synthesis of this compound?
A2: Column chromatography, while effective for purification, can be time-consuming and expensive, particularly when scaling up a synthesis for industrial production. The new process described in the research eliminates the need for column chromatography [], making the production of this compound more efficient and cost-effective for large-scale manufacturing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。